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Compound of Interest

Compound Name: Fantofarone

Cat. No.: B1672053 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two calcium

channel antagonists, Fantofarone and verapamil. The information presented herein is

supported by experimental data to facilitate an objective evaluation of their performance and

characteristics.

At a Glance: Key Pharmacokinetic Parameters
A summary of the core pharmacokinetic parameters for both Fantofarone and verapamil is

presented below. It is important to note that Fantofarone is extensively and rapidly

metabolized into its active metabolite, SR 33671, through a significant first-pass effect.

Consequently, the pharmacokinetic profile of SR 33671 is predominantly considered to

represent the systemic exposure and pharmacological activity of Fantofarone following oral

administration.[1]
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Parameter
Fantofarone (as active
metabolite SR 33671)

Verapamil

Absorption
Rapidly absorbed and

extensively metabolized.[1]

Well-absorbed (>90%)

following oral administration.[2]

Bioavailability

Low for the parent compound

due to high first-pass

metabolism.[1]

Low and variable (20-35%)

due to extensive first-pass

hepatic metabolism.[2]

Time to Peak Plasma

Concentration (Tmax)

~0.5 - 1 hour for parent

Fantofarone (300 mg dose).[1]

1-2 hours for immediate-

release formulations.[2]

Peak Plasma Concentration

(Cmax)

SR 33671: 16 ± 10 ng/mL (100

mg dose); 63 ± 11 ng/mL (300

mg dose).[1][3]

Varies with dose; for a 120 mg

oral dose, the peak serum

concentration is approximately

219.09 ng/mL.[4]

Area Under the Curve (AUC)

SR 33671 (0-24h): 157.50 ±

89.13 ng·h/mL (100 mg dose);

535.50 ± 135.11 ng·h/mL (300

mg dose).[1][3]

Dose-dependent.

Metabolism

Extensively metabolized via N-

demethylation to the active

metabolite SR 33671.[1]

Extensively metabolized in the

liver, primarily by CYP3A4, to

multiple metabolites, including

the active metabolite

norverapamil.[5]

Active Metabolite(s) SR 33671.[1]

Norverapamil (possesses

~20% of the cardiovascular

activity of verapamil).[2]

Elimination Half-life (t½)
SR 33671: Approximately 4

hours.[1][3]

3-7 hours for a single dose;

may increase to 4.5-12 hours

with multiple doses.[2]

Excretion
Not explicitly detailed in the

provided results.

Primarily as metabolites in the

urine (~70%) and feces.[2]
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Mechanism of Action: L-type Calcium Channel
Blockade
Both Fantofarone and verapamil exert their therapeutic effects by acting as antagonists at L-

type calcium channels. By blocking the influx of calcium ions into vascular smooth muscle cells

and cardiac myocytes, they induce vasodilation and a negative inotropic effect on the heart,

respectively. This shared mechanism underlies their utility in treating cardiovascular conditions

such as hypertension and angina.
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Mechanism of action for Fantofarone and verapamil.

Experimental Protocols
Pharmacokinetic Analysis of Fantofarone
The pharmacokinetic profile of Fantofarone's active metabolite, SR 33671, was determined in

a placebo-controlled, randomized, double-blind, crossover study involving six healthy male

volunteers.
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Dosing: Single oral doses of 100 mg and 300 mg of Fantofarone were administered.[3]

Sample Collection: Venous blood samples were collected at pre-dose and at 0.5, 1, 1.5, 2,

2.5, 3, 4, 6, 8, 10, and 24 hours post-administration.[1]

Analytical Method: Plasma concentrations of Fantofarone and SR 33671 were quantified

using a high-performance liquid chromatography (HPLC) assay with fluorimetric detection.[1]

Extraction: Prior extraction of the compounds from plasma was performed.

Detection: Excitation and emission wavelengths were set at 330 nm and 400 nm,

respectively.

Quantification: The limit of quantification for the assay was 0.0025 mg/L for both

Fantofarone and SR 33671.[1]

Pharmacokinetic Modeling: A bi-exponential model was fitted to the individual plasma

concentration-time data to determine pharmacokinetic parameters.[3]

Oral Administration
(100mg or 300mg Fantofarone)

Serial Blood Sampling
(0-24h)

HPLC with Fluorimetric Detection

Bi-exponential Pharmacokinetic Modeling

Cmax, AUC, t½ of SR 33671
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Workflow for Fantofarone pharmacokinetic analysis.

Pharmacokinetic Analysis of Verapamil
The pharmacokinetic parameters of verapamil have been established through numerous

studies. A representative experimental design is outlined below.

Dosing: Intravenous (e.g., 10 mg) and oral (e.g., 120 mg) administration to healthy subjects.

[4]

Sample Collection: Serial blood samples are collected over a specified period.

Analytical Method: Verapamil and its metabolites in plasma are typically quantified using

liquid chromatography-mass spectrometry (LC-MS) or HPLC with fluorescence detection.[6]

[7] These methods offer high sensitivity and specificity.

Pharmacokinetic Modeling: A two-compartment open model is often used to calculate

pharmacokinetic parameters after intravenous administration.[4] For oral administration,

parameters such as Cmax, Tmax, and bioavailability are determined from the plasma

concentration-time curve.

Concluding Remarks
Fantofarone undergoes extensive first-pass metabolism, leading to the rapid formation of its

active metabolite, SR 33671, which is responsible for its pharmacological effects. In contrast,

while verapamil also experiences significant first-pass metabolism, the parent drug and its

active metabolite, norverapamil, both contribute to its overall clinical activity. The shorter half-

life of Fantofarone's active metabolite compared to verapamil may necessitate different dosing

strategies. This comparative guide highlights the key pharmacokinetic distinctions that are

crucial for consideration in research and drug development contexts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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